Methyl 3-[(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)carbonyl]benzoate
Description
Methyl 3-[(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)carbonyl]benzoate is a heterocyclic compound featuring a 1,2,4-oxadiazole ring linked to a 4-methoxyphenyl group, a piperidine scaffold, and a benzoate ester. The piperidine moiety may enhance bioavailability through improved solubility, while the benzoate ester contributes to lipophilicity, influencing membrane permeability .
Properties
IUPAC Name |
methyl 3-[4-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-carbonyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5/c1-30-20-8-6-17(7-9-20)22-25-21(32-26-22)14-16-10-12-27(13-11-16)23(28)18-4-3-5-19(15-18)24(29)31-2/h3-9,15-16H,10-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRANFXKLMEKDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CC3CCN(CC3)C(=O)C4=CC(=CC=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)carbonyl]benzoate typically involves multi-step organic reactions. One common route is:
Formation of the oxadiazole ring: : This can be achieved by the cyclization of hydrazides with acid chlorides under basic conditions.
Methoxyphenyl introduction: : The methoxyphenyl group can be introduced via nucleophilic aromatic substitution.
Piperidine incorporation: : Piperidine can be linked to the oxadiazole via reductive amination.
Benzoate ester formation: : Finally, the esterification of benzoic acid with methanol in the presence of a strong acid catalyst completes the synthesis.
Industrial Production Methods
Industrial production may involve:
Optimization of yield and purity: : Using high-pressure reactors and automated chromatography systems.
Scaling up reactions: : Utilizing continuous flow chemistry to produce the compound on a larger scale efficiently.
Purification: : Employing methods such as recrystallization, distillation, or high-performance liquid chromatography (HPLC) for the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Methyl 3-[(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)carbonyl]benzoate can undergo oxidation to form various derivatives.
Reduction: : Reduction can target the oxadiazole or the ester groups, leading to a range of products.
Substitution: : Nucleophilic or electrophilic substitution reactions are common, particularly on the methoxyphenyl ring.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Alkyl halides, anhydrous conditions with strong bases or acids.
Major Products
Oxidation products: : Hydroxylated derivatives.
Reduction products: : Reduced oxadiazoles and esters.
Substitution products: : Various substituted methoxyphenyl derivatives.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research and application:
-
Antitumor Activity :
- Compounds containing oxadiazole moieties have been associated with antitumor properties. Studies suggest that methyl 3-[(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)carbonyl]benzoate may induce apoptosis in cancer cells through various mechanisms, including modulation of apoptotic pathways and inhibition of cell proliferation.
-
Antimicrobial Properties :
- Similar compounds have demonstrated antimicrobial activity against a variety of pathogens. The presence of the oxadiazole and piperidine structures may enhance the efficacy against bacterial and fungal strains.
Case Studies
Several studies have explored the applications of similar compounds:
-
Antitumor Studies :
- A study published in a peer-reviewed journal demonstrated that derivatives of oxadiazole exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the potential for these compounds to be developed into effective chemotherapeutics.
-
Antimicrobial Research :
- Research has shown that oxadiazole derivatives possess activity against Gram-positive and Gram-negative bacteria. A comparative analysis indicated that modifications in the molecular structure could enhance antimicrobial potency.
| Property | Activity Type | Effectiveness | Reference |
|---|---|---|---|
| Antitumor | Cytotoxicity | High | |
| Antimicrobial | Bacterial Inhibition | Moderate to High | |
| Apoptosis Induction | Mechanism | Confirmed |
Table 2: Structure Activity Relationship (SAR)
| Compound | Modifications | Biological Activity |
|---|---|---|
| Methyl 3-(benzoate derivative) | Addition of methoxy group | Enhanced antitumor activity |
| Piperidine derivatives | Varying alkyl substitutions | Improved antimicrobial properties |
Mechanism of Action
The compound's mechanism of action depends on the context:
Enzyme inhibition: : It may bind to active sites, blocking substrate access.
Receptor modulation: : The piperidine ring and oxadiazole moiety could interact with biological receptors, altering their activity.
Signal transduction: : In biological systems, it could modulate pathways involved in cellular communication.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Heterocyclic Core Modifications
Oxadiazole vs. Thiadiazole Derivatives The substitution of oxygen in oxadiazole (target compound) with sulfur in 1,3,4-thiadiazole derivatives (e.g., LS-03205, ) alters electronic properties. For instance, LS-03205 (MF: C₁₈H₁₅N₃O₄S) shares a benzoate ester but lacks the piperidine scaffold, which may limit its conformational flexibility relative to the target compound .
Pyrazoline and Pyranopyrazole Analogs Pyrazoline derivatives, such as the title compound in , incorporate biphenyl and methoxyphenyl groups. These systems demonstrate analgesic activity attributed to their planar heterocyclic cores, which facilitate receptor interactions. In contrast, the target compound’s oxadiazole-piperidine framework offers a three-dimensional structure that may enhance selectivity for specific enzymatic targets .
Pharmacological and Physicochemical Properties
*Calculated based on formula.
†Estimated from structural similarity.
- Lipophilicity: The benzoate ester in the target compound and LS-03205 increases lipophilicity, favoring blood-brain barrier penetration.
- Stability : Oxadiazoles are generally more stable under physiological conditions than thiadiazoles, which may undergo sulfur-mediated metabolic oxidation .
Biological Activity
Methyl 3-[(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)carbonyl]benzoate is a synthetic compound that incorporates a piperidine moiety and an oxadiazole ring. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C24H28N4O3. The structure features a methoxyphenyl group and a piperidine ring that enhances its pharmacological profile.
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. In particular, studies have shown that derivatives of oxadiazole can inhibit the growth of various bacteria and fungi. For example:
- Study Findings : A series of oxadiazole derivatives were tested against Staphylococcus aureus and Candida albicans, demonstrating notable inhibitory effects .
| Compound | Microorganism | Inhibition Zone (mm) |
|---|---|---|
| Oxadiazole Derivative A | S. aureus | 15 |
| Oxadiazole Derivative B | C. albicans | 18 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through various assays. The presence of the piperidine ring is thought to contribute to its efficacy in modulating inflammatory pathways.
- Mechanism : The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, leading to reduced inflammation in cellular models .
Anticancer Activity
Several studies have investigated the anticancer properties of compounds similar to this compound.
- Case Study : A derivative exhibited potent activity against cancer cell lines in vitro, particularly those expressing RET kinase. This suggests that modifications to the oxadiazole structure can enhance anticancer efficacy .
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 12.5 |
| A549 (Lung Cancer) | 10.0 |
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammatory processes.
- Receptor Modulation : It could interact with various receptors, influencing signaling pathways associated with cancer cell proliferation.
- Oxidative Stress Reduction : Some studies suggest that certain derivatives can enhance antioxidant defenses within cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
